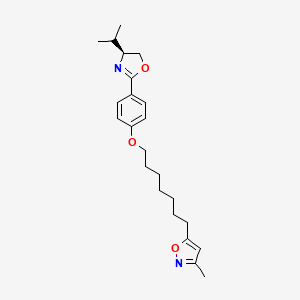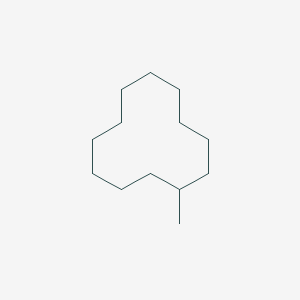
Methylcyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcyclododecane is an organic compound with the chemical formula C₁₃H₂₆. It is a derivative of cyclododecane, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its unique structural properties and is used in various industrial applications.
Preparation Methods
Methylcyclododecane can be synthesized through several methods. One common synthetic route involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The methylation of cyclododecane can then be achieved using methylating agents under specific reaction conditions .
Chemical Reactions Analysis
Methylcyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Methylcyclododecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and lubricants.
Biology: Research studies have explored its potential use in biological systems, particularly in the study of lipid membranes.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of methylcyclododecane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Methylcyclododecane is similar to other cycloalkanes, such as cyclododecane and cyclohexane. its unique structure, with a methyl group attached to the cyclododecane ring, gives it distinct properties. Similar compounds include:
Cyclododecane: A parent compound with a similar ring structure but without the methyl group.
Cyclohexane: A smaller cycloalkane with six carbon atoms in the ring.
Cyclooctane: An eight-membered ring compound with properties similar to cyclododecane.
Properties
CAS No. |
1731-43-7 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
methylcyclododecane |
InChI |
InChI=1S/C13H26/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2,1H3 |
InChI Key |
MAJAJAXSPRXRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
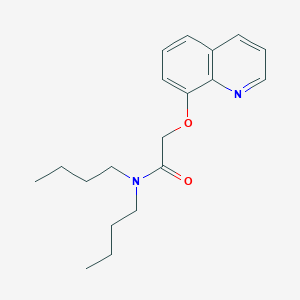
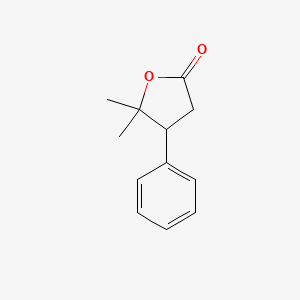
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
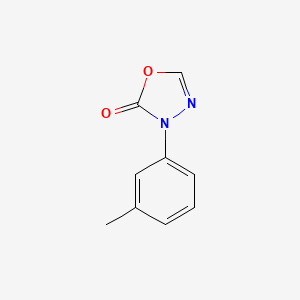
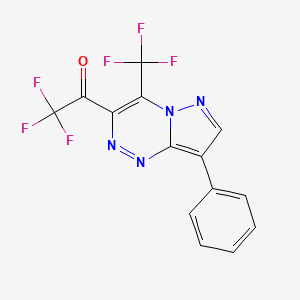
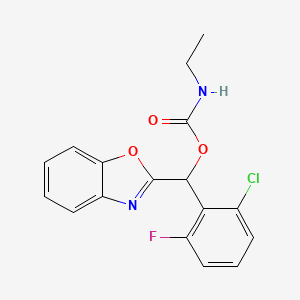
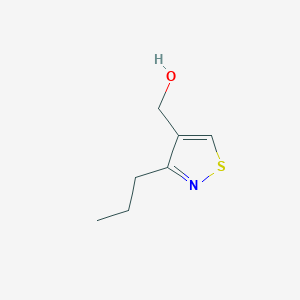


![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
